Reduced Lipophilicity vs. Regioisomers
The ortho-chloro regioisomer (CAS 1332765-98-6) exhibits a calculated LogP of 3.69, compared to 3.85 for the meta-chloro analog (CAS 1332765-65-7) and 4.24 for the para-chloro analog (CAS 1095661-33-8) . The ΔLogP of −0.16 (vs. 3-Cl) and −0.55 (vs. 4-Cl) represents up to a ~3.5-fold lower calculated octanol/water partition coefficient for the ortho-substituted compound, attributable to intramolecular steric effects that reduce effective hydrophobic surface area exposure. This lower lipophilicity predicts improved aqueous solubility and altered membrane partitioning behavior for compounds derived from this building block compared to those derived from the para-chloro analog .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.69 (CAS 1332765-98-6, 2-chloro ortho) |
| Comparator Or Baseline | LogP = 3.85 (CAS 1332765-65-7, 3-chloro meta); LogP = 4.24 (CAS 1095661-33-8, 4-chloro para) |
| Quantified Difference | ΔLogP = −0.16 (vs. 3-Cl); ΔLogP = −0.55 (vs. 4-Cl); ~3.5-fold lower partition coefficient vs. 4-Cl |
| Conditions | Predicted/computed values from Chemsrc and Chemscene databases; all three regioisomers share identical molecular formula C₁₄H₁₈ClNO₂ |
Why This Matters
Lower LogP directly impacts the pharmacokinetic profile and solubility of downstream drug candidates; procurement of the correct regioisomer avoids introducing unintended lipophilicity that could compromise lead optimization campaigns.
